N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
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Overview
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: is a chemical compound with the molecular formula C16H15N3O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Synthesis: One common method involves the reaction of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of sodium carbonate.
Condensation Reactions: Another approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds, such as α-bromoketones, under mild and metal-free conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Substitution: It can also participate in substitution reactions, such as the displacement of halogen atoms by the pyridine ring nitrogen.
Common Reagents and Conditions
Oxidation: Gold catalysts and terminal alkynes under air atmosphere.
Substitution: Pyridine ring nitrogen and halogenated compounds.
Major Products
Oxidation: α-Hydroxyl ketones and 1,2-diones.
Substitution: Pyridinium salts and imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry
Biology and Medicine
- Imidazo[1,2-a]pyridines, including N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, have shown potential as anti-inflammatory, antiviral, and antibacterial agents .
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide .
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide .
Uniqueness
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-14(20)18-16-15(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)16/h3-11H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFBUMBLAUZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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